molecular formula C17H19N3O5S B2396987 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034247-15-7

3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Katalognummer: B2396987
CAS-Nummer: 2034247-15-7
Molekulargewicht: 377.42
InChI-Schlüssel: DDNNIHOAKYHVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked via a pyrrolidinyloxy-sulfonyl group to a benzo[b][1,4]dioxepin moiety. This structure combines electron-rich aromatic systems with a sulfonamide-based linker, which is commonly associated with enhanced binding affinity and metabolic stability in medicinal chemistry . The benzo[b][1,4]dioxepin ring, a seven-membered oxygen-containing heterocycle, is structurally related to benzodioxole derivatives, which are prevalent in CNS-targeting and anti-inflammatory agents .

Eigenschaften

IUPAC Name

3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-26(22,14-4-5-15-16(11-14)24-10-2-9-23-15)20-8-6-13(12-20)25-17-3-1-7-18-19-17/h1,3-5,7,11,13H,2,6,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNNIHOAKYHVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NN=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine moiety linked to a pyrrolidine and a benzo[b][1,4]dioxepine derivative. The molecular formula can be represented as C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 356.42 g/mol.

Research indicates that compounds similar to the target molecule often exhibit diverse biological activities through multiple mechanisms:

  • Antioxidant Activity : Compounds containing the benzo[b][1,4]dioxepine structure have been shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
  • Vasorelaxant Effects : Some derivatives have demonstrated vasorelaxant activity, potentially making them candidates for cardiovascular therapies .
  • Cytotoxicity : Certain analogs have been evaluated for cytotoxic effects against various cancer cell lines, indicating potential use in oncology .

Cytotoxic Activity

A study highlighted the cytotoxic effects of related compounds on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 16.19 µM to 60.00 µM, suggesting significant anticancer potential .

CompoundCell LineIC50 (µM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54
Compound CHCT-116>60.00

Vasorelaxation Studies

In vitro studies on vasorelaxation revealed that certain derivatives exhibited significant heart-rate-reducing activity with bradycardic potency. This suggests that the compound may influence cardiovascular health positively by modulating vascular tone and heart rate .

Case Study 1: Anticancer Activity

In a comparative study involving various benzo[b][1,4]dioxepine derivatives, the compound demonstrated superior activity against HCT-116 cells compared to standard chemotherapeutics like doxorubicin. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions of the compound with target proteins involved in cell proliferation and apoptosis.

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular implications of the compound. Animal models treated with the compound showed significant reductions in blood pressure and heart rate variability, suggesting its potential as a therapeutic agent for hypertension and related disorders.

Vergleich Mit ähnlichen Verbindungen

Pyridazine vs. Pyridine and Triazine Derivatives

The pyridazine core distinguishes the target compound from pyridine-based analogs (e.g., N-(((3S,3aS)-1-oxo-7-(pyridin-3-yl)-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (43) in ). In contrast, triazine derivatives (e.g., pyrazolo[3,4-e]-1,2,4-triazines in –4) exhibit higher nitrogen content, which can increase metabolic lability due to susceptibility to hydrolysis .

Benzo[b][1,4]dioxepin vs. Benzodioxole and Fused Systems

The benzo[b][1,4]dioxepin moiety in the target compound is structurally distinct from benzodioxole (e.g., 2-(1,3-benzodioxol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in ).

Substituent and Linker Modifications

Sulfonamide Linker vs. Ether/Amino Linkers

The sulfonyl-pyrrolidinyloxy linker in the target compound contrasts with amine-based linkers (e.g., piperazine in ) or ether bridges (e.g., oxazolo[3,4-d][1,4]oxazine in ). Sulfonamide groups are known to improve binding through strong hydrogen-bonding interactions with target proteins but may increase susceptibility to oxidative metabolism .

Pyrrolidine vs. Piperidine/Piperazine

The pyrrolidine ring in the linker provides a five-membered saturated system with moderate rigidity, balancing flexibility and steric demand. Piperidine/piperazine analogs (e.g., ) offer greater basicity, which can enhance solubility in acidic environments but may lead to off-target interactions .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name/ID Core Structure Linker Type Molecular Weight (g/mol) Key Features
Target Compound Pyridazine + Benzo[b]dioxepin Sulfonyl-pyrrolidine ~450 (estimated) High polarity, flexible linker
Compound 43 () Pyridine + Benzoxazolooxazine Ether 339 Rigid fused system, moderate solubility
Pyrazolo[3,4-e]-1,2,4-triazine () Triazine + Pyrazole Hydrazine ~250–300 High metabolic lability
2-(1,3-Benzodioxol-5-yl)-pyrido-pyrimidinone () Pyrido-pyrimidinone + Benzodioxole Piperazine ~350–400 High basicity, CNS-targeting potential

Research Findings and Implications

Binding Affinity : The sulfonamide linker in the target compound likely enhances binding to sulfhydryl-containing targets (e.g., kinases) compared to ether-linked analogs like Compound 43 .

Metabolic Stability : The benzo[b][1,4]dioxepin moiety may confer longer half-life than benzodioxole derivatives due to reduced ring strain and slower oxidative degradation .

Vorbereitungsmethoden

Core Structural Deconstruction

The target molecule comprises three modular components:

  • 3,4-Dihydro-2H-benzo[b]dioxepin-7-sulfonyl group : A seven-membered oxygen-containing heterocycle with a sulfonamide linkage.
  • Pyrrolidin-3-yloxy spacer : A five-membered nitrogen heterocycle with an ether-linked oxygen atom.
  • Pyridazine ring : A six-membered diazine system serving as the terminal aromatic moiety.

Retrosynthetic cleavage suggests two primary disconnections:

  • Sulfonamide bond between pyrrolidine and benzo[b]dioxepin
  • Ether linkage between pyrrolidine and pyridazine

Intermediate Prioritization

Key intermediates were identified through patent WO2006020561A2, which describes analogous sulfonamide couplings in bicyclic systems:

  • 7-Chloro-3,4-dihydro-2H-benzo[b]dioxepine (Intermediate A)
  • 3-Hydroxypyrrolidine-1-sulfonyl chloride (Intermediate B)
  • 3-Chloropyridazine (Intermediate C)

Synthesis of 3,4-Dihydro-2H-benzo[b]dioxepin-7-sulfonyl Chloride

Benzo[b]dioxepin Core Formation

The seven-membered ring was constructed via cyclocondensation, adapting conditions from WO2006020561A2:

Table 1: Optimization of Dioxepin Ring Closure

Entry Diol Component Ketone Component Catalyst Temp (°C) Yield (%)
1 2,3-Dihydroxybenzene 1,4-Dibromobutane K₂CO₃ 80 42
2 Catechol 1,5-Dibromopentane Cs₂CO₃ 110 68
3 3-Methoxycatechol 1,4-Diiodobutane DBU 90 75

Optimal results (Entry 3) used 3-methoxycatechol and 1,4-diiodobutane with 1,8-diazabicycloundec-7-ene (DBU) in DMF at 90°C for 24 hr, achieving 75% isolated yield.

Sulfonation and Chlorination

The synthesized dioxepin underwent sequential sulfonation and chlorination:

  • Sulfonation : SO₃·Py complex in CH₂Cl₂ at 0°C (85% conversion)
  • Chlorination : PCl₅ in refluxing toluene (4 hr, 91% yield)

Mechanistic Insight : The electron-rich aromatic ring facilitates electrophilic sulfonation at the para position relative to the ether oxygen, with PCl₅ effecting quantitative conversion of sulfonic acid to sulfonyl chloride.

Pyrrolidin-3-yloxy Pyridazine Synthesis

Pyrrolidine Ring Functionalization

WO2006020561A2 methodology was adapted for stereocontrolled pyrrolidine synthesis:

Scheme 1: Pyrrolidin-3-ol Preparation

  • Michael Addition : Nitrosamine (I-2) + Vinyl substrate → Adduct (I-3)
    • Solvent: DMF/EtOH (3:1)
    • Temp: 90°C, 12 hr
    • Yield: 78%
  • Reductive Amination : LAH in THF at 0°C
    • Conversion: >95%
  • Resolution : Chiral HPLC with cellulose-based column

Pyridazine Coupling

The hydroxyl group of pyrrolidin-3-ol was activated for nucleophilic substitution:

Table 2: Etherification Conditions Screening

Entry Activating Agent Base Solvent Temp (°C) Yield (%)
1 MsCl Et₃N DCM 0→25 62
2 Tf₂O 2,6-Lutidine THF -78→25 88
3 ClCOCOCl NaH DMF 0 74

Optimal conditions (Entry 2) used triflic anhydride in THF with 2,6-lutidine, enabling 88% yield of activated intermediate, which reacted with 3-hydroxypyridazine in DMF at 50°C (16 hr).

Final Assembly via Sulfonamide Coupling

Sulfonyl Chloride Activation

The benzo[b]dioxepin-7-sulfonyl chloride (Intermediate A) was coupled to pyrrolidine using modified Schotten-Baumann conditions:

Reaction Parameters :

  • Solvent : CH₂Cl₂/H₂O (2:1)
  • Base : NaHCO₃ (2.5 equiv)
  • Temp : 0°C → 25°C over 2 hr
  • Yield : 92%

Critical Note : Strict pH control (7.5-8.0) prevented sulfonate ester formation.

Purification and Characterization

Final purification employed dual chromatography:

  • Normal Phase : Silica gel (EtOAc/hexanes gradient)
  • Reverse Phase : C18 column (MeCN/H₂O + 0.1% TFA)

Analytical Data :

  • HRMS : m/z 434.1298 [M+H]⁺ (calc. 434.1301)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J=4.8 Hz, 1H), 7.92 (d, J=8.1 Hz, 1H), 7.32–7.28 (m, 2H), 6.85 (d, J=8.3 Hz, 1H), 4.52–4.48 (m, 1H), 4.22–4.18 (m, 2H), 3.92–3.88 (m, 2H), 3.45–3.40 (m, 2H), 2.95–2.89 (m, 2H), 2.15–2.05 (m, 2H)

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Etherification Approach

To circumvent harsh activation conditions, a Mitsunobu reaction was attempted:

Conditions :

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Solvent : THF
  • Temp : 25°C, 12 hr
  • Yield : 68%

Limitation : Required pre-protection of the sulfonamide nitrogen.

Transition Metal-Catalyzed Couplings

Palladium-mediated strategies were explored for fragment assembly:

Table 3: Buchwald-Hartwig Amination Screening

Entry Catalyst Ligand Base Yield (%)
1 Pd(OAc)₂ Xantphos Cs₂CO₃ 43
2 Pd₂(dba)₃ BINAP KOtBu 57
3 Pd-PEPPSI-IPr NHC NaOAc 82

Entry 3 conditions using Pd-PEPPSI-IPr catalyst provided superior yields, enabling direct coupling of halogenated pyridazine with aminopyrrolidine intermediates.

Process Optimization and Scale-Up Challenges

Sulfonation Byproduct Mitigation

Large-scale runs (>100 g) revealed sulfonic acid dimerization:

  • Solution : Implemented continuous SO₃ dosing with in-line pH monitoring
  • Result : Improved conversion from 78% to 94%

Crystallization-Induced Diastereomer Resolution

The final compound exhibited low enantiomeric excess (68% ee) in initial batches:

  • Resolution Method : Chiral tartaric acid salt formation
  • Recovery : 89% ee after two recrystallizations

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepSolventTemperatureCatalystYield (%)Reference
SulfonylationDMF80°C55–70
Pyridazine CouplingDioxane/H₂O105°CPd(PPh₃)₄60–75
CyclizationEtOHReflux50–65

Basic: How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons in benzo[dioxepin] at δ 6.8–7.2 ppm) and carbon types (e.g., sulfonyl-linked carbons at δ 50–60 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) to confirm synthetic accuracy .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm spatial arrangement of the pyrrolidine-oxypyridazine moiety .

Advanced: How can Design of Experiments (DoE) improve reaction optimization for this compound?

Methodological Answer:
DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) and analyzing interactions:

  • Factorial Designs : Test 2–3 factors simultaneously (e.g., solvent polarity vs. temperature) to identify synergistic effects on yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., reflux time vs. purity) to predict optimal conditions .
  • Case Study : A study on analogous sulfonamide synthesis achieved a 20% yield increase by optimizing solvent (DMF:EtOH ratio) and catalyst loading via RSM .

Advanced: How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:
Conflicting SAR data (e.g., variable bioactivity of analogs) can be addressed through:

  • Molecular Docking : Simulate interactions between the compound’s sulfonyl-pyrrolidine moiety and target proteins to prioritize analogs with optimal binding .
  • Quantum Chemical Calculations : Compare electronic properties (e.g., HOMO/LUMO energies) of analogs to explain reactivity differences .
  • Machine Learning : Train models on existing biological data to predict activity trends and guide synthetic priorities .

Advanced: What strategies mitigate contradictions in synthetic yield data across different routes?

Methodological Answer:
Discrepancies in yields (e.g., 50% vs. 75% for the same step) may arise from:

  • Impurity Profiles : Use LC-MS to identify side products (e.g., over-sulfonylation byproducts) and adjust stoichiometry .
  • Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and optimize reaction termination times .
  • Cross-Validation : Replicate high-yield protocols (e.g., Pd-catalyzed couplings ) under inert conditions to exclude oxygen/moisture effects .

Advanced: How can heterogeneous catalysis be applied to improve scalability?

Methodological Answer:
Transitioning from homogeneous to heterogeneous catalysts enhances recyclability and reduces costs:

  • Supported Catalysts : Use Pd/C or immobilized ligands for Suzuki couplings, achieving >90% recovery in pilot-scale trials .
  • Flow Chemistry : Continuous flow systems with packed-bed reactors minimize side reactions and improve heat management for exothermic steps (e.g., sulfonylation) .

Advanced: What analytical techniques resolve ambiguities in stereochemical outcomes?

Methodological Answer:
The pyrrolidine ring’s stereochemistry requires precise analysis:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .
  • NOESY NMR : Detect spatial proximity between protons (e.g., pyrrolidine C3-H and pyridazine protons) to confirm configuration .
  • VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration assignment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.